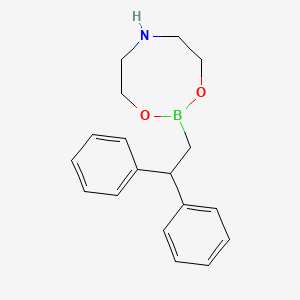

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane

Descripción general

Descripción

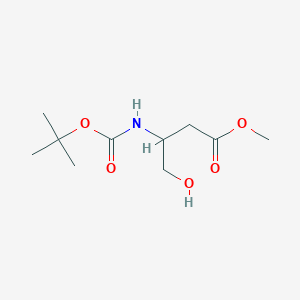

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane, also known as DDEB, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied in vitro and in vivo.

Aplicaciones Científicas De Investigación

Field: Organic Synthesis

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane

(referred to as DPEB) serves as a valuable building block in organic synthesis. Its unique structural features make it versatile for creating bioactive compounds, contributing to drug development and material science.

Methods of Application:

DPEB can be synthesized through eco-friendly mechanosynthesis by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride . The resulting bio-functional hybrid compound should be meticulously characterized using techniques such as 1H-NMR , 13C-NMR , UV spectroscopy , and detailed mass spectral analysis .

Results and Outcomes:

The successful synthesis of DPEB provides a platform for further exploration. Researchers can investigate its reactivity, stability, and potential applications in drug design, catalysis, and materials science. Quantitative data on yield, purity, and structural confirmation are essential for assessing its viability in various contexts.

Field: Medicinal Chemistry

Summary:

DPEB’s involvement in medicinal chemistry is significant due to its potential therapeutic applications.

Methods of Application:

Researchers can explore DPEB’s role in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives . These derivatives may serve as molecular frameworks with therapeutic benefits, inspired by natural alkaloids such as Cherylline, Latifine, Nomefensine, Dichlofensine, and others .

Results and Outcomes:

Quantitative data on the yield of specific derivatives, their bioactivity, and potential pharmacological effects are crucial. Researchers can assess DPEB’s impact on drug development and identify novel compounds for further investigation.

Field: Hybrid Materials

Summary:

DPEB’s structural features make it suitable for creating hybrid materials.

Methods of Application:

DPEB can be incorporated into polymer matrices or other materials. Researchers can explore its compatibility, mechanical properties, and potential applications in areas such as sensors, coatings, or drug delivery systems.

Results and Outcomes:

Quantitative data on material properties (e.g., tensile strength, thermal stability) and successful incorporation of DPEB are essential. Researchers can evaluate its performance in specific applications and optimize hybrid material formulations.

Feel free to ask for further details or additional applications! 😊

Propiedades

IUPAC Name |

2-(2,2-diphenylethyl)-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-21-13-11-20-12-14-22-19/h1-10,18,20H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHURKSONLXTDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639928 | |

| Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |

CAS RN |

608534-43-6 | |

| Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)

![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)

![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)

![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1603938.png)